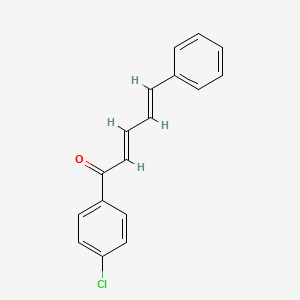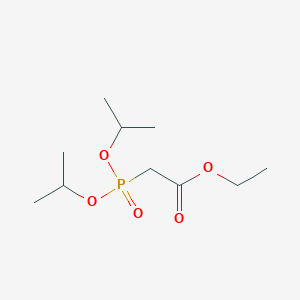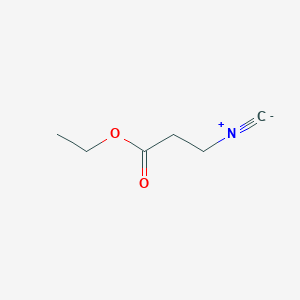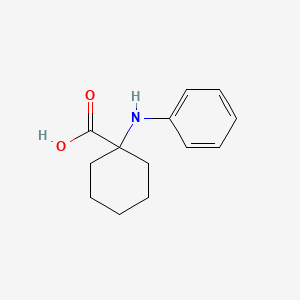
Acide 1-(phénylamino)cyclohexanecarboxylique
Vue d'ensemble
Description
“1-(Phenylamino)cyclohexanecarboxylic acid” is an organic compound that contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid, a key component of “1-(Phenylamino)cyclohexanecarboxylic acid”, can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method for its production involves the carboxylation of benzene under high pressure and temperature, in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “1-(Phenylamino)cyclohexanecarboxylic acid” is characterized by a total of 34 bonds. These include 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .Chemical Reactions Analysis
Carboxylic acids, such as cyclohexanecarboxylic acid, exhibit the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, ce composé est étudié pour son potentiel en tant que précurseur dans la synthèse de divers agents pharmaceutiques. Sa structure, comprenant à la fois un groupe phénylamino et un groupe acide cyclohexanecarboxylique, en fait un intermédiaire polyvalent pour le développement de médicaments possédant des propriétés analgésiques, anti-inflammatoires ou antipyrétiques potentielles .
Science des matériaux
L’« acide 1-(phénylamino)cyclohexanecarboxylique » peut contribuer à la science des matériaux en servant de monomère pour la création de nouveaux matériaux polymères. Ces polymères pourraient présenter des propriétés uniques telles qu'une durabilité ou une stabilité thermique accrues, les rendant aptes aux applications industrielles .
Synthèse chimique
En tant qu'intermédiaire dans la synthèse organique, ce composé peut être utilisé pour produire une large gamme de produits chimiques. Son groupe acide carboxylique réactif permet la formation d'esters, d'amides et d'autres dérivés, qui sont précieux pour la synthèse de molécules organiques complexes .
Biochimie
En biochimie, le rôle du composé est étudié pour sa capacité à interagir avec les molécules biologiques. Il pourrait être utilisé pour modifier des peptides ou des protéines, ce qui pourrait conduire à des progrès dans l'étude de la fonction enzymatique ou le développement d'essais biochimiques .
Usages industriels
Sur le plan industriel, l’« this compound » pourrait être utilisé comme intermédiaire chimique dans la production de colorants, de résines ou d'autres produits chimiques de spécialité. Sa structure chimique unique pourrait conférer des caractéristiques spécifiques à ces matériaux, telles que la solidité des couleurs ou la résistance à la dégradation .
Applications environnementales
Les applications environnementales de ce composé sont explorées, en particulier son rôle dans le développement de pratiques de chimie verte. Il pourrait être utilisé pour créer des pesticides ou des herbicides écologiques, ou comme élément de base pour des matériaux biodégradables .
Safety and Hazards
While specific safety and hazards information for “1-(Phenylamino)cyclohexanecarboxylic acid” is not available, it’s important to note that like many chemical substances, it can cause harm to the eyes and skin, causing irritation upon contact. Ingestion or inhalation can lead to a variety of health issues, including damage to the respiratory system and gastrointestinal distress .
Mécanisme D'action
Target of Action
The primary target of 1-(Phenylamino)cyclohexanecarboxylic acid is currently unknown. The compound is structurally related to cyclohexanecarboxylic acid , which is a precursor to the nylon-6 precursor caprolactam . .
Mode of Action
Given its structural similarity to cyclohexanecarboxylic acid , it may interact with similar biochemical pathways.
Biochemical Pathways
Cyclohexanecarboxylic acid, a related compound, is involved in the shikimic acid pathway, which provides precursors for the biosynthesis of primary metabolites such as aromatic amino acids
Analyse Biochimique
Biochemical Properties
1-(Phenylamino)cyclohexanecarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a decrease in the production of pro-inflammatory mediators .
Cellular Effects
The effects of 1-(Phenylamino)cyclohexanecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 1-(Phenylamino)cyclohexanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been found to inhibit cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Phenylamino)cyclohexanecarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(Phenylamino)cyclohexanecarboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation and pain. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1-(Phenylamino)cyclohexanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(Phenylamino)cyclohexanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can affect its therapeutic and toxicological properties.
Subcellular Localization
The subcellular localization of 1-(Phenylamino)cyclohexanecarboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-anilinocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(16)13(9-5-2-6-10-13)14-11-7-3-1-4-8-11/h1,3-4,7-8,14H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNSACVQMVZOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375128 | |
| Record name | 1-Anilinocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87967-38-2 | |
| Record name | 1-Anilinocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



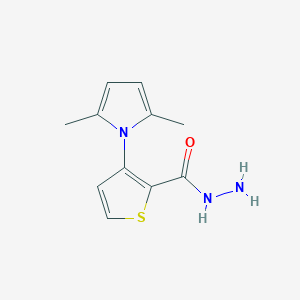
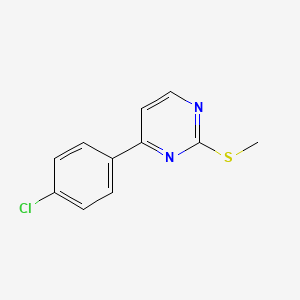

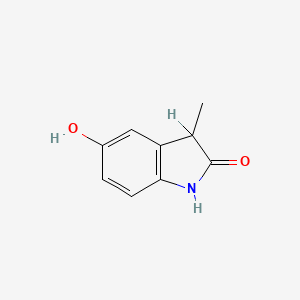

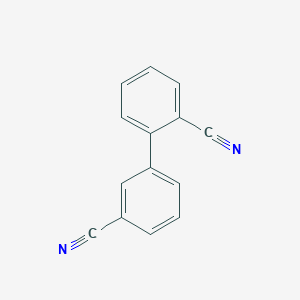

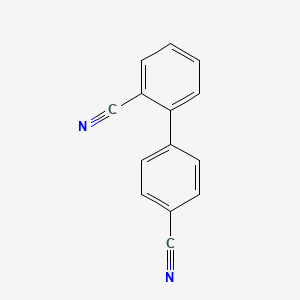
![3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1608153.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine](/img/structure/B1608154.png)
